Acetone dimethylhydrazone
Description
Acetone dimethylhydrazone (CAS: 13483-31-3) is a hydrazone derivative formed by the condensation of acetone with N,N-dimethylhydrazine. Its molecular formula is $ \text{C}5\text{H}{12}\text{N}2 $, with a molecular weight of 100.16 g/mol. Structurally, it features a dimethylhydrazone group ($-\text{N}(\text{CH}3)_2$) attached to the carbonyl carbon of acetone.
Synthesis: The compound is synthesized via the reaction of acetone with dimethylhydrazine under acidic or anhydrous conditions. Notably, phosphorylated derivatives of this compound are explored for applications in neutralizing toxic unsymmetrical dimethylhydrazine (UDMH), a rocket fuel component .
Properties
IUPAC Name |
N-methyl-N-(propan-2-ylideneamino)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMDKUVIBSETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158998 | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-31-3 | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone Dimethylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation of Acetone with N,N-Dimethylhydrazine
The primary method for synthesizing this compound involves the direct condensation of acetone with N,N-dimethylhydrazine under controlled conditions. This reaction follows the general protocol for ketone hydrazone formation, where the carbonyl group of acetone undergoes nucleophilic attack by the hydrazine derivative.
Procedure :
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Reagents : Anhydrous N,N-dimethylhydrazine and acetone are combined in a 1:1 molar ratio.
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Solvent : The reaction is typically conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
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Catalyst : A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen, enhancing electrophilicity.
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Conditions : The mixture is stirred at room temperature or gently refluxed (40–60°C) for 12–24 hours.
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Work-up : Excess solvent and volatile byproducts are removed via rotary evaporation, followed by fractional distillation under reduced pressure to isolate the product.
Yield and Purity :
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Yield : >95% when using anhydrous reagents and optimized stoichiometry.
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Purity : The product is typically obtained as a light yellow liquid with a boiling point of 94–95.5°C. Common impurities include unreacted starting materials and acetone azine, which are minimized through precise stoichiometric control and distillation.
Reaction Optimization and Critical Parameters
Stoichiometric Balance
A slight excess of N,N-dimethylhydrazine (1.05–1.10 equivalents) ensures complete conversion of acetone, preventing residual ketone from complicating downstream applications.
Temperature and Solvent Effects
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Low-Temperature Reactions : Conducting the reaction at 0–25°C minimizes side reactions such as azine formation but extends the reaction time.
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Solvent Choice : THF and CH₂Cl₂ are preferred due to their inertness and ability to dissolve both reactants. Ethanol, though less common, can be used but risks esterification byproducts.
Catalytic Acid Role
Glacial acetic acid (1–2 mol%) accelerates the reaction by polarizing the carbonyl group, though stronger acids (e.g., HCl) risk over-protonation and decomposition.
Purification and Isolation Techniques
Distillation
The crude product is purified via fractional distillation under reduced pressure (20–50 mmHg) to achieve a boiling range of 92–95°C. This step removes low-boiling impurities (e.g., excess dimethylhydrazine) and high-boiling residues.
Chromatographic Methods
For high-purity applications, silica gel chromatography using hexane/ethyl acetate (9:1) eluent effectively separates this compound from non-volatile contaminants.
Analytical Characterization
Spectroscopic Data
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 94–95.5°C | |
| Density | 0.8 g/cm³ | |
| Refractive Index (n₀²⁰) | 1.4210–1.4240 | |
| Solubility | Miscible with THF, CH₂Cl₂, EtOH |
Industrial-Scale Production Insights
While laboratory-scale synthesis prioritizes purity, industrial production emphasizes cost efficiency and throughput :
Chemical Reactions Analysis
Reactivity in Ozonation
ADMH undergoes ozonation to form N-nitrosodimethylamine (NDMA), a potent carcinogen. The mechanism involves:
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Ozone attack on the C atom of the -N=C moiety, generating N,N-dimethylaminonitrene (DMAN).
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DMAN dimerization or reaction with nitric oxide to yield NDMA.
Key findings :
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NDMA conversion yields from ADMH reach 60–90% under ozonation.
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Reaction pathways are influenced by ozone’s preference for abstracting H atoms from -N(CH₃)₂ groups .
Reactions with Arynes
ADMH reacts with arynes (e.g., benzyne precursors) to form o-dimethylamino aryl ketones. For example:
{\ce{(CH3)2C=NN(CH3)2+Ar#->Ar-C(O)-N(CH3)2+Byproducts}}
Experimental results :
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Yields of aryl ketones exceed 90% under optimized conditions (65°C, CsF catalyst in MeCN) .
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Halogen substituents (e.g., Cl, F) on arynes enhance regioselectivity without side reactions .
Hydrolytic Stability
ADMH exhibits pH-dependent hydrolysis:
Observations :
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Hydrolysis is reversible, with equilibrium favoring reformation of ADMH in neutral conditions.
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Acidic/basic conditions accelerate decomposition, reducing derivatization efficiency .
Thermal and Catalytic Behavior
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Polymerization : At −96°C, ADMH forms elastic solids when condensed with magnesium catalysts .
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Dehydration : In the presence of acid catalysts, ADMH converts to mesityl oxide via aldol condensation .
Toxicological Byproducts
ADMH’s reaction with chlorine or bromine during water treatment generates toxic halomethanes (e.g., chloroform). This necessitates careful handling in industrial settings .
Scientific Research Applications
Acetone dimethylhydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetone dimethylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone bond . This property makes it a valuable reagent in organic synthesis, enabling the formation of various hydrazone derivatives .
Comparison with Similar Compounds
Diethyl Methylformylphosphonate Dimethylhydrazone
- Structure : Incorporates a phosphonate group ($\text{PO(OR)}_2$) and a dimethylhydrazone-protected aldehyde.
- Synthesis : Prepared from diethyl-2,2-(diethoxy)ethylphosphonate via acid-catalyzed deprotection followed by dimethylhydrazine addition .
- Reactivity : Used in Horner-Wadsworth-Emmons homologation reactions to synthesize α,β-unsaturated aldehydes. The phosphonate group enhances reactivity in condensation steps .
- Key Data :
Contrast with Acetone Dimethylhydrazone :
- The phosphonate group enables nucleophilic reactivity, unlike this compound, which primarily serves as a protective group or intermediate in UDMH disposal.
Acetaldehyde Dimethylhydrazone
- Structure : $ \text{CH}3\text{CH}=\text{NN}(\text{CH}3)_2 $ (CAS: 7422-90-4).
- Molecular Weight : 86.14 g/mol, lighter than this compound due to the absence of a methyl branch .
- Reactivity : Simpler aldehyde-derived hydrazone; used in studies of hydrazone stability and as a reference in mass spectrometry .
Contrast :
Formaldehyde Dimethylhydrazone
Contrast :
- Higher volatility compared to this compound, limiting its use in high-temperature reactions.
Methacrolein Dimethylhydrazone
Contrast :
- Enhanced utility in synthesizing cyclic compounds compared to this compound.
Acetone Thiosemicarbazone and Semicarbazone
- Structure : Replace dimethylhydrazine with thiosemicarbazide ($-\text{NHNHC(S)NH}2$) or semicarbazide ($-\text{NHNHCONH}2$).
- Applications :
Contrast :
Acetone Dibutylhydrazone
- Structure : Features bulkier dibutyl groups ($-\text{NN}(\text{C}4\text{H}9)_2$) instead of dimethyl substituents.
- Properties :
Critical Analysis of Reactivity and Stability
- Phosphonate Derivatives : Exhibit superior reactivity in carbon-carbon bond-forming reactions due to electron-withdrawing phosphonate groups .
- Steric Effects : Bulkier substituents (e.g., dibutyl in acetone dibutylhydrazone) hinder nucleophilic attack, reducing reaction efficiency .
- Protection-Deprotection : this compound’s dimethylhydrazone group is robust under basic conditions but cleaved by strong acids, similar to other hydrazones .
Biological Activity
Acetone dimethylhydrazone (ADMH) is a chemical compound with the formula CHN, known for its potential biological activities. This article explores the biological activity of ADMH, including its effects on plant viruses, cancer treatment, and its role as a precursor in nitrosamine formation.
ADMH is synthesized from acetone and dimethylhydrazine. It is characterized by its hydrazone functional group, which plays a crucial role in its reactivity and biological interactions. The compound's structure can be represented as follows:
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of acetone extracts that include ADMH against plant viruses. Specifically, an acetone extract derived from cottonseed oil sludge demonstrated significant effectiveness against Tobacco mosaic virus (TMV), Rice stripe virus (RSV), and Southern rice black streaked dwarf virus (SRBSDV). The active components identified in these extracts included gossypol and β-sitosterol, both of which were tested for their antiviral efficacy.
Table 1: Inhibition Rates of Acetone Extracts Against TMV
| Treatment | Inhibition Rate (%) |
|---|---|
| Acetone Extract | 83.99 |
| β-Sitosterol | 78.82 |
| Gossypol | 74.85 |
| Ningnanmycin | 64.3 |
| Control | 0 |
These results indicate that the acetone extract, enriched with compounds like gossypol, can effectively inhibit viral replication without causing phytotoxicity, suggesting potential applications in agricultural biotechnology .
2. Anticancer Properties
ADMH has been investigated for its role in drug delivery systems targeting colorectal cancer. A study focused on an osmotic drug delivery formulation that utilized ADMH as a part of the drug matrix. The formulation was tested in vivo using a rat model induced with colon cancer via dimethylhydrazine.
Key Findings:
- The optimized formulation showed a sustained release of the drug over 24 hours (98.37% release).
- Significant reductions in tumor markers such as TNF-α and TGF-β were observed post-treatment.
- Histopathological analysis revealed improved tissue health compared to control groups.
These findings suggest that ADMH can enhance the bioavailability and efficacy of anticancer drugs, making it a promising candidate for targeted cancer therapies .
3. Nitrosamine Formation
ADMH has also been studied in the context of environmental chemistry, particularly regarding its role as a precursor to nitrosamines, which are known carcinogens. Research indicates that ADMH can react under certain conditions to form N-nitrosodimethylamine (NDMA), especially when exposed to ozone or chloramines during water treatment processes.
Table 2: NDMA Formation from Precursor Compounds
| Precursor Compound | NDMA Yield (%) |
|---|---|
| This compound | <4 |
| 1,1-Dimethylhydrazine | 0.001 - 0.01 |
| Dimethylsulfamide | Variable |
The formation of NDMA from ADMH raises concerns regarding water safety and highlights the need for careful monitoring of chemical precursors in water treatment systems .
Case Study 1: Antiviral Efficacy
A field trial conducted to assess the effectiveness of acetone extracts containing ADMH against TMV showed promising results with an inhibition rate significantly higher than traditional treatments like Ningnanmycin. The study emphasized the extract's environmentally friendly profile and lack of phytotoxicity .
Case Study 2: Cancer Treatment Efficacy
In a controlled study involving rats with induced colon cancer, an ADMH-based formulation resulted in significant histopathological improvements and reduced tumor marker levels over a treatment period of 16 weeks. This study supports the potential application of ADMH in developing targeted therapies for colorectal cancer .
Q & A
Q. How is acetone dimethylhydrazone synthesized in laboratory settings?
this compound is typically synthesized via condensation reactions. For example, it can be prepared by reacting acetone with 1,1-dimethylhydrazine under controlled conditions. A notable method involves the reaction of this compound with dimethyl acetylenedicarboxylate, where the compound acts as a nucleophile in [3+2] cycloaddition reactions. Experimental protocols often specify anhydrous conditions and inert atmospheres to prevent side reactions. Spectral validation (e.g., NMR, IR) is critical to confirm product purity and structure .
Q. What are the key safety considerations when handling this compound in experimental procedures?
While specific toxicity data for this compound is limited, analogous dimethylhydrazones (e.g., formaldehyde dimethylhydrazone) exhibit acute toxicity (e.g., rodent LD50 values ~239 mg/kg via intraperitoneal injection). Researchers should use fume hoods, wear nitrile gloves, and avoid skin contact. Waste disposal must comply with regional regulations (e.g., US EPA 40 CFR Part 261). Always consult safety data sheets (SDS) for hydrazone derivatives before use .
Q. What spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For example, H NMR can identify hydrazone proton resonances (δ ~2.5–3.5 ppm for N–CH groups), while C NMR confirms carbonyl and hydrazone carbon environments. Infrared (IR) spectroscopy detects C=N stretches (~1600 cm) and N–H vibrations. Mass spectrometry (MS) provides molecular ion validation. Cross-referencing spectral data with literature ensures accuracy .
Advanced Research Questions
Q. What are the mechanistic insights into the reaction of this compound with acetylenic esters?
The reaction with dimethyl acetylenedicarboxylate proceeds via a stepwise mechanism: (i) nucleophilic attack by the hydrazone’s nitrogen on the electron-deficient alkyne, forming a zwitterionic intermediate, and (ii) cyclization to yield pyrazoline derivatives. Kinetic studies suggest solvent polarity and temperature significantly influence reaction rates. Computational modeling (e.g., DFT) can further validate transition states .
Q. How can competing reaction pathways be analyzed when this compound is used in complex syntheses?
Competing pathways (e.g., hydrolysis vs. cycloaddition) are identified through:
- Kinetic monitoring : Time-resolved UV-Vis or HPLC tracks intermediate formation.
- Isotopic labeling : Using deuterated this compound (e.g., acetone-d derivatives) to trace reaction pathways.
- Control experiments : Varying solvents (e.g., DMSO vs. toluene) to isolate dominant mechanisms. Contradictions in literature data require rigorous validation via replicated experiments and multi-technique analysis (e.g., NMR, MS) .
Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?
Discrepancies often arise from solvent effects, impurities, or inconsistent temperature control. To resolve these:
- Standardize protocols : Use anhydrous solvents and calibrate thermostats.
- Cross-validate methods : Compare kinetic data from iodination assays (similar to acetone iodination studies) with computational models.
- Statistical analysis : Apply tools like Arrhenius plots or Eyring equations to reconcile rate constants .
Methodological Guidance
- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive reactions .
- Data Validation : Cross-reference spectral data with databases like Reaxys or SciFinder to resolve contradictions .
- Safety Protocols : Regularly update SDS libraries and conduct risk assessments for hydrazone derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
